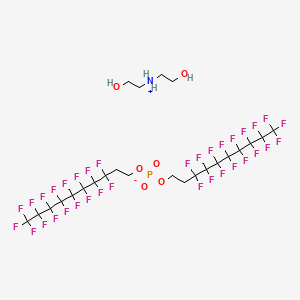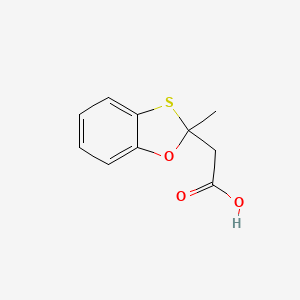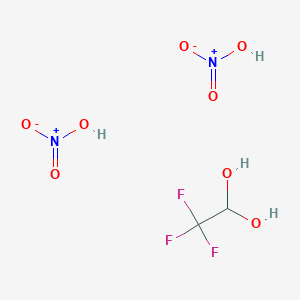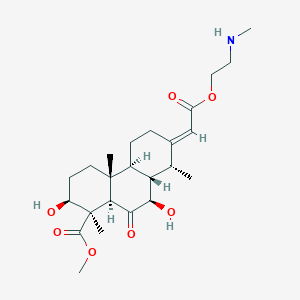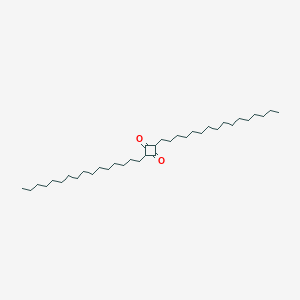![molecular formula C11H22N2O B14629305 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one CAS No. 53699-24-4](/img/structure/B14629305.png)
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one is an organic compound with a complex structure that includes hydrazine and ketone functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one typically involves the reaction of 2,2-dimethylhydrazine with a suitable ketone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, industrial production may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The hydrazine and ketone groups can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
科学研究应用
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one has several scientific research applications, including:
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, such as its ability to interact with specific molecular targets in the body.
Industry: Utilized in the production of specialty chemicals, including those used in coatings, adhesives, and other industrial applications.
作用机制
The mechanism of action of 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one: A structurally similar compound with a longer carbon chain.
2-Hexanone, 3-[1-(2,2-dimethylhydrazino)ethylidene]-5-methyl-: Another related compound with slight variations in its structure.
Uniqueness
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications, as it can be used to develop new materials and explore novel chemical reactions.
属性
CAS 编号 |
53699-24-4 |
|---|---|
分子式 |
C11H22N2O |
分子量 |
198.31 g/mol |
IUPAC 名称 |
3-[1-(2,2-dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one |
InChI |
InChI=1S/C11H22N2O/c1-8(2)7-11(10(4)14)9(3)12-13(5)6/h8,12H,7H2,1-6H3 |
InChI 键 |
VVEZXPKDAXRARM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=C(C)NN(C)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene](/img/structure/B14629242.png)
![1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidin-2-one](/img/structure/B14629247.png)
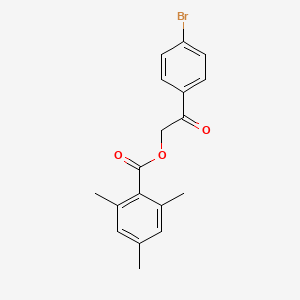
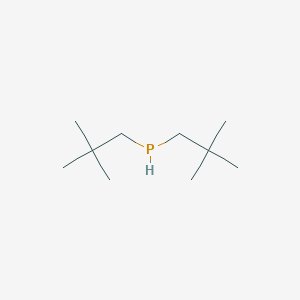
![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14629258.png)
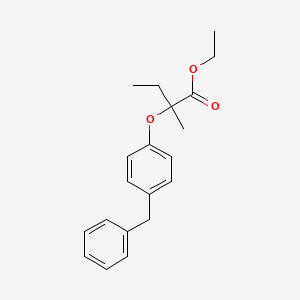
![N-{4-[Ethenyl(methyl)sulfamoyl]phenyl}acetamide](/img/structure/B14629265.png)

